![molecular formula C7H11F3O B2780929 (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol CAS No. 2248209-71-2](/img/structure/B2780929.png)
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a chiral alcohol that can exist in two enantiomeric forms, and it has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. In addition, it has been shown to have a high degree of selectivity and potency in various biological assays. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in drug discovery and as a chiral building block in organic synthesis. Furthermore, there is a need for more studies to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases.
Métodos De Síntesis
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol can be synthesized using various methods. One of the most common methods is the reduction of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine with an alcohol in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its potential use as a chiral building block in organic synthesis and as a ligand in asymmetric catalysis.
Propiedades
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPCXSBLAGBED-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

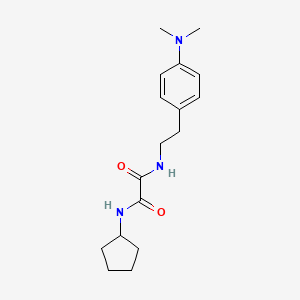
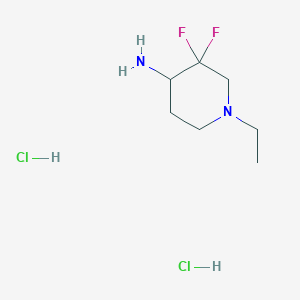
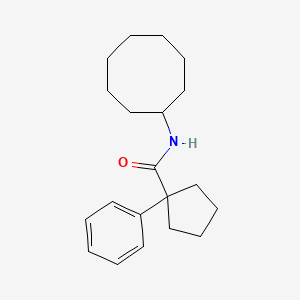
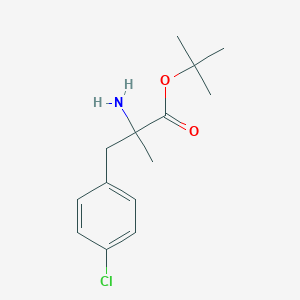
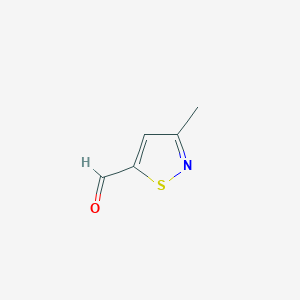


![4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2780859.png)
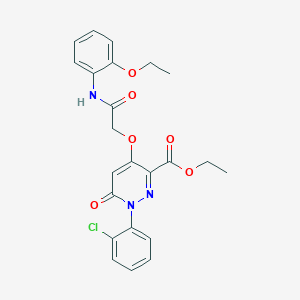
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2780861.png)


![4-(3-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2780865.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)